molecular formula C14H30O9S4 B013827 3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-METHANETHIOSULFONATE CAS No. 384342-61-4

3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-METHANETHIOSULFONATE

Cat. No.: B013827
CAS No.: 384342-61-4
M. Wt: 470.7 g/mol
InChI Key: HWVTVNUGXMVSOL-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate (CAS: 384342-61-4) is a sulfhydryl-reactive cross-linking reagent widely employed in biochemical and structural studies to probe protein conformations and intermolecular interactions . Its structure comprises a central polyether chain (3,6,9,12,15-pentaoxaheptadecane) flanked by methanethiosulfonate groups at both termini. The polyether backbone, composed of five ethylene glycol units, confers hydrophilicity and flexibility, enabling the compound to span distances up to 24.7 Å in biological systems .

This compound is particularly valued for its ability to form disulfide bonds with cysteine residues in proteins, facilitating the stabilization of transient conformational states or protein-protein interactions. Applications include mapping transmembrane domain proximity in ion transporters (e.g., Na⁺/Ca²⁺ exchangers) , elucidating catalytic site dynamics in presenilin enzymes , and analyzing the maturation of cystic fibrosis transmembrane conductance regulator (CFTR) .

Properties

IUPAC Name

1-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVTVNUGXMVSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400405
Record name MTS-17-O5-MTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-61-4
Record name MTS-17-O5-MTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Displacement of PEG Ditosylate Intermediates

A widely employed route involves the displacement of tosylate groups from a PEG-derived ditosylate precursor. The synthesis begins with the tosylation of a pentadecaethylene glycol diol (PEG-5 diol) using p-toluenesulfonyl chloride (TsCl) under alkaline conditions . The resultant ditosylate intermediate is then reacted with sodium methanethiosulfonate (Na+ S2O3SCH3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Key Reaction Parameters:

  • Molar ratio: A 2.2:1 excess of sodium methanethiosulfonate ensures complete displacement of tosyl groups.

  • Temperature: 60–80°C for 12–24 hours under nitrogen atmosphere to prevent oxidation of thiosulfonate groups.

  • Purification: Column chromatography on silica gel using ethyl acetate/methanol (9:1) or precipitation in cold diethyl ether .

Example Protocol:

  • Dissolve PEG-5 diol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add TsCl (22 mmol) and triethylamine (25 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 hours, then concentrate under reduced pressure.

  • React the crude ditosylate with NaS2O3SCH3 (22 mmol) in DMF (30 mL) at 70°C for 18 hours.

  • Isolate the product via column chromatography (yield: 68–72%) .

Thiol-Ene Click Chemistry with Mercaptoethanol Derivatives

Alternative methods leverage thiol-ene reactions to install MTS groups onto a PEG backbone. A PEG-5 diamine (CAS 72236-26-1) is first converted to a dithiol intermediate via treatment with 2-mercaptoethylamine, followed by oxidation with hydrogen peroxide and methanesulfonic acid to form the bis-MTS derivative .

Critical Considerations:

  • Thiol protection: Use tert-butylthiol groups during intermediate stages to prevent disulfide formation.

  • Oxidation control: Excess methanesulfonic acid (2.5 equiv) ensures complete conversion of thiols to thiosulfonates without over-oxidation to sulfones .

Representative Data:

StepReagentConditionsYield (%)
Diamine to dithiol2-MercaptoethylamineDMF, 50°C, 8 h85
Thiol to MTSH2O2, CH3SO3H0°C → rt, 4 h91

Direct Coupling via Carbodiimide Chemistry

Carbodiimide-mediated coupling offers a modular approach for conjugating methanethiosulfonate acids to PEG diols. PEG-5 diol is activated with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with methanethiosulfonic acid .

Optimization Insights:

  • Activation time: 2 hours at 40°C ensures complete imidazolide formation.

  • Solvent selection: THF > DCM due to better solubility of PEG intermediates.

  • Side reactions: Competing esterification is minimized by maintaining pH < 7.

Typical Yield: 60–65% after dialysis (MWCO 500 Da) .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodAdvantagesLimitationsScalability
Nucleophilic displacementHigh purity, minimal side productsRequires toxic TsCl and DMFModerate (100 g)
Thiol-ene clickAmbient conditions, high yieldsMulti-step, thiol handling requiredLow (10 g)
Carbodiimide couplingMild conditions, modularLower yields, expensive reagentsSmall-scale (1 g)

Analytical Characterization

Post-synthesis validation employs:

  • NMR spectroscopy: ¹H NMR (DMSO-d6) shows characteristic PEG backbone signals (δ 3.50–3.70 ppm) and MTS methyl singlets (δ 3.38 ppm) .

  • Mass spectrometry: ESI-MS confirms [M+Na]+ at m/z 493.62 (calculated: 493.63) .

  • HPLC purity: >95% using C18 column (acetonitrile/water 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

Mts-17-O5-mts undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .

Scientific Research Applications

Drug Development

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate exhibits potential as an acetylcholinesterase inhibitor. This property can be leveraged in the development of therapeutic agents for conditions like Alzheimer's disease. The compound's ability to cross biological membranes due to its hydrophobic segments enhances its viability as a drug candidate.

Bioconjugation

The compound serves as a cross-linking agent in bioconjugation processes. Its methanethiosulfonate groups can form stable thioether bonds with thiol-containing biomolecules such as proteins and peptides. This application is crucial in creating targeted drug delivery systems and developing antibody-drug conjugates (ADCs).

Materials Science

In materials science, this compound can be used to modify surfaces for enhanced biocompatibility and functionality. The compound can be incorporated into polymer matrices to create smart materials that respond to environmental stimuli.

Comparative Data Table

Application AreaMechanism of ActionPotential Benefits
Drug DevelopmentAcetylcholinesterase inhibitionTreatment for neurodegenerative diseases
BioconjugationFormation of stable thioether bondsImproved targeting in drug delivery
Materials ScienceSurface modification via cross-linkingEnhanced biocompatibility and functionality

Case Study 1: Drug Development

A study published by MDPI explored the synthesis of derivatives of methanethiosulfonates and their effects on acetylcholinesterase activity. The findings indicated that compounds similar to this compound showed significant inhibitory effects on acetylcholinesterase in vitro .

Case Study 2: Bioconjugation

Research conducted on the use of methanethiosulfonates for bioconjugation demonstrated the effectiveness of these compounds in forming stable linkages with proteins. The study highlighted the versatility of methanethiosulfonate-based cross-linkers in creating functionalized biomolecules for targeted therapies .

Case Study 3: Materials Science

A recent investigation into polymer composites incorporating methanethiosulfonate derivatives revealed improved mechanical properties and biocompatibility. The study concluded that these materials could be utilized in biomedical applications such as tissue engineering scaffolds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate belongs to a family of methanethiosulfonate cross-linkers distinguished by their spacer lengths and polyether compositions. Below is a comparative analysis with key analogs:

Compound Name (IUPAC) Spacer Length (Å) Ethylene Glycol Units CAS Number Key Applications
3,6-Dioxaoctane-1,8-diyl bis-methanethiosulfonate 13.0 2 - Proximity analysis in P-glycoprotein drug-binding pockets
3,6,9-Trioxaundecane-1,11-diyl bis-methanethiosulfonate 16.9 3 - Cross-linking cytoplasmic loops of ABC transporters
3,6,9,12-Tetraoxatetradecane-1,14-diyl bis-methanethiosulfonate 20.8 4 212262-08-3 Studying transmembrane helix packing in Na⁺/Ca²⁺ exchangers
This compound 24.7 5 384342-61-4 Stabilizing large-scale conformational shifts in CFTR and presenilin

Key Differences and Research Findings

Spacer Length and Flexibility :

  • The spacer length directly correlates with the number of ethylene glycol units. Longer spacers (e.g., 24.7 Å for the pentaoxa compound) enable cross-linking of distal cysteine pairs in proteins, such as extracellular loops in CFTR . Shorter analogs (e.g., 13.0 Å for the dioxaoctane derivative) are optimal for compact domains, like the drug-binding pocket of P-glycoprotein .
  • The polyether backbone enhances solubility in aqueous buffers compared to alkyl chain-based cross-linkers, reducing aggregation in membrane protein studies .

Reactivity and Specificity :

  • All analogs selectively target cysteine thiols, forming reversible disulfide bonds under mild oxidative conditions. However, the reaction efficiency varies with spacer rigidity. For example, the pentaoxa compound’s flexibility allows adaptation to dynamic protein conformations, as observed in presenilin’s catalytic site .

Biological Applications :

  • M17M (24.7 Å) : Used to stabilize the open conformation of CFTR’s transmembrane domains during maturation studies .
  • M14M (20.8 Å) : Critical for identifying helix-helix interactions in Na⁺/Ca²⁺ exchangers .
  • M8M (13.0 Å) : Applied to map cysteine accessibility in P-glycoprotein’s Walker A motif .

Research Implications and Limitations

  • Advantages : The tunable spacer length of these compounds allows precise targeting of protein regions, making them indispensable in structural biology.
  • Limitations : Methanethiosulfonates require free cysteine residues, limiting their use in cysteine-free mutants. Additionally, excessive cross-linking may perturb native protein dynamics .

Biological Activity

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate (MTS-17) is a chemical compound notable for its application in biochemistry and molecular biology. This compound belongs to a class of reagents known as methanethiosulfonates (MTS), which are widely used for thiol modification and cross-linking in protein studies. The unique structure of MTS-17 allows it to interact with thiol groups in proteins, facilitating various biological processes.

Chemical Structure and Properties

  • Molecular Formula : C14H30O9S4
  • Molecular Weight : 470.64 g/mol
  • CAS Number : 384342-61-4

The structure of MTS-17 includes multiple ether linkages and sulfonate groups that contribute to its reactivity with thiols. This reactivity is crucial for its role in biochemical applications.

MTS compounds primarily function by forming stable thioether bonds with cysteine residues in proteins. This reaction can lead to:

  • Cross-linking of proteins : Facilitating the study of protein interactions and conformational changes.
  • Modification of protein activity : Altering the function of enzymes or receptors by modifying their active sites or structural integrity.

1. Protein Cross-Linking

MTS-17 has been employed in various studies to cross-link proteins for structural analysis. For instance, it has been utilized to map the cofilin binding site on actin filaments, revealing insights into actin dynamics and cellular processes such as cytokinesis and endocytosis .

2. Drug Delivery Systems

The compound's ability to form stable conjugates with biomolecules makes it a candidate for drug delivery applications. By attaching therapeutic agents to MTS derivatives, researchers aim to enhance the specificity and efficacy of treatments targeting specific cells or tissues.

3. Bioconjugation Techniques

MTS-17 is also used in bioconjugation techniques to label proteins for imaging or tracking within biological systems. Its selective reactivity with thiols allows for precise labeling without altering the biological function of the target proteins.

Case Study 1: Cofilin and Actin Dynamics

In a study examining the role of cofilin in actin dynamics, MTS-17 was used to cross-link cofilin with actin filaments. The results demonstrated that cofilin's interaction with actin is crucial for regulating filament turnover during cellular processes . This work highlights MTS-17's utility in elucidating protein-protein interactions critical for cytoskeletal dynamics.

Case Study 2: Protein Conformation Changes

Another study investigated the conformational changes in membrane proteins upon binding with MTS derivatives. By using MTS-17 to cross-link specific residues, researchers were able to confirm structural rearrangements that occur upon ligand binding, providing insights into receptor activation mechanisms .

Data Table: Summary of Biological Activities

Activity Description References
Protein Cross-LinkingForms stable thioether bonds with cysteine residues in proteins
Drug Delivery SystemsEnhances specificity and efficacy of therapeutic agents
Bioconjugation TechniquesLabels proteins for imaging/tracking without altering function
Structural AnalysisReveals protein-protein interactions and conformational changes

Q & A

Q. What synthetic methodologies are validated for producing 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate, and how is purity confirmed?

The compound is synthesized via nucleophilic substitution using polyether diol precursors and methanethiosulfonate reagents under anhydrous conditions. Stepwise purification via flash chromatography (ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (≥95%) and MALDI-TOF mass spectrometry (expected [M+Na]+ at m/z 532.2). Comparative analysis with analogs in highlights the necessity of orthogonal validation.

Q. Which spectroscopic techniques are essential for structural characterization?

Use ¹H/¹³C NMR (in DMSO-d6) to identify ethylene oxide units (δ 3.45–3.65 ppm) and thiosulfonate CH2-S groups (δ 3.30 ppm). FT-IR confirms S=O stretches (1040–1060 cm⁻¹). ESI-MS should show [M+H]+ at 510.18 ± 0.5 Da. ’s synthetic protocols and ’s diacid characterization provide methodological benchmarks.

Q. How should researchers design baseline stability studies for this compound?

Conduct accelerated stability testing under varied pH (7–12) and temperatures (25–60°C). Monitor degradation via UV-Vis (λ=280 nm) and LC-MS to identify hydrolysis byproducts. Compare results with ’s ester analog hydrolysis data to distinguish solvent-dependent stability trends.

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in hydrolytic stability data across solvent systems?

Apply Arrhenius kinetics to model degradation rates in polar (water) vs. non-polar (toluene) solvents. Use QCM-D (quartz crystal microbalance) to track mass changes in real time, as demonstrated in ’s supramolecular studies. Cross-validate with DFT simulations (B3LYP/6-31G*) of transition states to explain solvent-polarity effects.

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Integrate COSMO-RS simulations to estimate solubility parameters and compare with experimental cloud points. Use molecular dynamics (GROMACS) to model host-guest interactions, referencing ’s AI-driven approaches. Validate against ’s assembly kinetics data.

Q. What methodological principles guide the study of metal-ion coordination chemistry?

Perform isothermal titration calorimetry (ITC) with metal:ligand ratios (1:1–1:5) to determine binding constants. Use X-ray absorption spectroscopy (XAS) to probe coordination geometry, as in ’s catalytic systems. Account for solvent effects (DMF/water) via UV-Vis spectral shifts.

Q. How can factorial design optimize reaction yields during synthesis?

Employ response surface methodology (RSM) with a central composite design, varying reaction time (4–24h), temperature (40–80°C), and reagent equivalents. Analyze via Box-Behnken models, referencing ’s stepwise optimization. Monitor conversions via TLC (SiO2, ethyl acetate/hexane 1:1).

Q. What advanced strategies elucidate electron transfer mechanisms involving this compound?

Use cyclic voltammetry (0.1 M TBAPF6 in acetonitrile) to measure oxidation potentials. Compare with DFT-calculated HOMO/LUMO levels (Gaussian09). Detect radical intermediates via EPR spectroscopy, aligning with ’s electrochemical synthesis frameworks.

Q. How do researchers integrate AI for autonomous experimentation with this compound?

Implement AI-driven platforms (e.g., COMSOL Multiphysics) for real-time adjustment of synthesis parameters. Train machine learning models on kinetic data from to predict optimal reaction conditions. Cross-reference with ’s smart laboratory protocols.

Q. What theoretical frameworks underpin studies of its crosslinking efficacy in hydrogels?

Anchor research in Flory-Huggins theory for polymer compatibility. Design rheological experiments (oscillatory strain, 1 Hz) to measure gelation kinetics. Compare with ’s dithiol crosslinker analogs, using triplicate trials at 0.5–2.0 mol% concentrations.

Q. Methodological Notes

  • For reproducibility, adhere to synthetic protocols in and analytical validation in .
  • Advanced studies should integrate computational tools () and theoretical frameworks () to address contradictions.
  • Experimental designs must include controls for solvent polarity, ionic strength, and temperature ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-METHANETHIOSULFONATE
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3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-METHANETHIOSULFONATE

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